2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

PROTAC SOS1 degradation KRAS mutant cancer

PROTAC development is often delayed by the need to optimize E3 ligase-linker geometry for ternary complex formation. This pre-assembled conjugate eliminates that bottleneck. - **Validated Design**: CRBN ligand (2-methoxyphenyl dihydrouracil) + piperazine linker + azaspiro[5.5]undecane-C-PIP; proven in KRAS mutant cells with low-nanomolar DC50. - **Plug-and-Play**: Click-compatible scaffold for direct SOS1 inhibitor conjugation; accelerates SAR libraries. - **Supply Certainty**: ≥98% purity, gram-scale availability, reproducible偶联 reactivity.

Molecular Formula C27H39N5O4
Molecular Weight 497.6 g/mol
Cat. No. B15540872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP
Molecular FormulaC27H39N5O4
Molecular Weight497.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H39N5O4/c1-36-23-3-2-21(18-22(23)32-13-6-24(33)29-26(32)35)25(34)31-14-9-27(10-15-31)7-4-20(5-8-27)19-30-16-11-28-12-17-30/h2-3,18,20,28H,4-17,19H2,1H3,(H,29,33,35)
InChIKeyJHMJJSRHEDVSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]Undecane-C-PIP Overview


2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is an advanced E3 ligase ligand-linker conjugate designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs). The compound integrates a cereblon (CRBN)-recruiting dihydrouracil-azaspiro[5.5]undecane ligand with a piperazine-based linker, enabling efficient ternary complex formation between the E3 ligase complex and the target protein [1]. It is specifically validated as a critical building block for the synthesis of PROTAC SOS1 degrader-10 (HY-161654), a highly potent degrader of Son of Sevenless 1 (SOS1) . The compound is supplied as a high-purity (>98%) solid with a molecular weight of 497.63 g/mol (C₂₇H₃₉N₅O₄), suitable for research applications in targeted protein degradation .

2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]Undecane-C-PIP: Key to SOS1 PROTACs


PROTAC activity is exquisitely sensitive to the precise composition and spatial orientation of the E3 ligase ligand, linker, and target protein warhead. Substituting the 2-methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP building block with an alternative CRBN ligand-linker conjugate—even one of similar length—can drastically alter ternary complex geometry, reducing ubiquitination efficiency and degradation potency [1]. The dihydrouracil-azaspiro[5.5]undecane scaffold provides a specific conformational constraint and hydrophobic interface that optimizes CRBN engagement and protein-protein interaction surface complementarity [1]. Generic substitution without rigorous SAR validation typically results in a >10-fold loss in DC₅₀ or complete inactivation, underscoring the necessity of this precise chemical module for achieving the nanomolar SOS1 degradation reported for PROTAC SOS1 degrader-10 .

2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]Undecane-C-PIP Evidence Guide


SOS1 Degradation Potency in KRAS Mutant Cells

PROTAC SOS1 degrader-10 (Compound 11o), synthesized using 2-methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as the E3 ligase ligand-linker module, achieves nanomolar DC₅₀ values for SOS1 degradation across multiple KRAS-mutant cancer cell lines, significantly outperforming other reported SOS1 degraders [1]. Compared to LHF418, a representative SOS1 degrader employing a different CRBN ligand-linker, PROTAC SOS1 degrader-10 demonstrates an approximately 113-fold improvement in potency (DC₅₀ 1.85 nM vs. 209.4 nM in A549 cells) [1][2]. Similarly, PROTAC SOS1 degrader-10 is >50-fold more potent than PROTAC SOS1 degrader-1 (DC₅₀ 98.4 nM) and approximately 8-fold more potent than ZZ151 (DC₅₀ 15.7 nM) .

PROTAC SOS1 degradation KRAS mutant cancer

Purity Advantage for PROTAC Synthesis

Systematic linker optimization in the SOS1 PROTAC series demonstrated that the piperazine-based linker integrated within 2-methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is critical for achieving maximal degradation efficiency. In the original study, compound 11o (containing the target building block) exhibited the most potent SOS1 degradation across three KRAS-mutant cell lines (SW620, A549, DLD-1) with DC₅₀ values of 2.23, 1.85, and 7.53 nM, respectively [1]. Alternative linkers in the same series, including shorter PEG-based or alkyl chains, resulted in significantly reduced activity or complete loss of degradation, underscoring the non-fungible nature of this precise linker-ligand combination [1].

Linker SAR PROTAC design Ternary complex

Validated In Vivo Formulation Protocols

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is supplied with a certified purity of >98% (HPLC) and a well-defined molecular composition (C₂₇H₃₉N₅O₄, MW 497.63) . In contrast, many alternative E3 ligase ligand-linker conjugates are offered at lower purity (e.g., 95% for SOS1 Ligand intermediate-5) or as mixtures of stereoisomers, which can introduce variability in PROTAC yield and activity . The high purity and unambiguous structure minimize side reactions during conjugation and ensure batch-to-batch consistency in degradation assays.

Quality control PROTAC synthesis Reagent purity

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP Enables CRBN-Dependent Degradation with Minimal Off-Target Ubiquitination

Mechanistic studies of PROTAC SOS1 degrader-10 confirm that SOS1 degradation is strictly dependent on CRBN recruitment and proteasome activity, with no evidence of off-target protein ubiquitination at effective concentrations [1]. The dihydrouracil-azaspiro[5.5]undecane scaffold exhibits a high binding selectivity for CRBN over other E3 ligases (e.g., VHL, MDM2, IAPs), minimizing unintended degradation events that can confound phenotypic readouts [1]. This contrasts with certain thalidomide-derived CRBN ligands, which may engage additional neo-substrates (e.g., SALL4, IKZF1/3) at higher concentrations, introducing confounding biological effects [2].

E3 ligase selectivity CRBN recruitment Ubiquitination specificity

2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]Undecane-C-PIP Application Scenarios


Academic & Pharma R&D for SOS1 PROTACs

Researchers seeking to validate SOS1 degradation as a therapeutic strategy in KRAS-mutant colorectal (SW620, DLD-1) or lung (A549) adenocarcinoma models should procure 2-methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as the requisite E3 ligase ligand-linker building block. Conjugation with the SOS1 warhead (HY-161655) and linker (HY-161656) yields PROTAC SOS1 degrader-10, which achieves DC₅₀ values as low as 1.85 nM and inhibits ERK phosphorylation, providing a robust chemical probe for dissecting SOS1-dependent signaling [1].

CROs Providing Custom SOS1 PROTAC Synthesis

Medicinal chemistry teams optimizing PROTAC linker geometry can utilize 2-methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as a benchmark CRBN ligand-linker conjugate. The piperazine-azaspiro[5.5]undecane scaffold provides a rigid, well-defined spatial presentation of the CRBN ligand, enabling systematic exploration of warhead-linker attachment points while maintaining consistent E3 ligase engagement [1]. The compound's high purity (>98%) ensures that observed activity differences can be attributed to linker design rather than reagent variability .

Biotech Developing SOS1-Targeting Therapeutics

Pharmaceutical research programs aiming to advance SOS1 degraders toward preclinical development should incorporate 2-methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as a starting point for lead optimization. The scaffold's favorable physicochemical properties (MW 497.63, calculated LogP ~3.5) and demonstrated cellular potency support further medicinal chemistry efforts to enhance oral bioavailability and metabolic stability while maintaining sub-nanomolar degradation activity [1].

Core Facilities Supporting Drug Discovery Projects

Investigators comparing the efficiency of different E3 ligase recruiting ligands (CRBN vs. VHL vs. IAP) can employ 2-methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as a well-characterized CRBN-based module. Its strict dependence on CRBN for degradation activity, confirmed by knockout and proteasome inhibition experiments, makes it an ideal control for benchmarking alternative E3 ligase recruitment strategies [1].

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